molecular formula C21H26FN3O4 B2980934 ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate CAS No. 1171494-04-4

ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2980934
CAS No.: 1171494-04-4
M. Wt: 403.454
InChI Key: GOSABUWTVCJQOR-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a synthetic organic compound characterized by a pyrazole-piperidine hybrid scaffold. Its structure features a 4-fluorophenyl group at the pyrazole ring’s N1 position, a propoxy substituent at the pyrazole’s C4 position, and a piperidine-4-carboxylate ester moiety linked via a carbonyl group.

Properties

IUPAC Name

ethyl 1-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-3-13-29-18-14-25(17-7-5-16(22)6-8-17)23-19(18)20(26)24-11-9-15(10-12-24)21(27)28-4-2/h5-8,14-15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSABUWTVCJQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.

    Addition of Propoxy Group: The propoxy group is added through an etherification reaction using propyl bromide and a suitable base.

    Formation of Piperidine Carboxylate Ester: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related derivatives:

Ethyl 2-({1-[(4-Fluorophenyl)Methyl]-1H-Indazole-3-Carbonyl}Amino)-3-Methylbutanoate (EMB-FUBINACA)

  • Core Structure : Replaces the pyrazole ring with an indazole system.
  • Substituents : The 4-fluorophenyl group is attached via a methyl linker (rather than directly to the heterocycle).
  • Functional Impact: Indazole derivatives like EMB-FUBINACA exhibit potent cannabinoid receptor agonism, suggesting that the pyrazole-to-indazole substitution in the target compound may alter receptor binding kinetics or metabolic stability .

Methyl 2-[1-(5-Fluoropentyl)-1H-Indazole-3-Carboxamido]-3,3-Dimethylbutanoate (5F-MDMB-PICA)

  • Core Structure : Shares a similar amide-linked heterocycle but incorporates a fluorinated pentyl chain.

1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino)-1H-Pyrazolo[4,3-d]Pyrimidin-5-Yl)Piperidine-4-Carboxylic Acid

  • Core Structure : Features a pyrazolo-pyrimidine system instead of a pyrazole-piperidine hybrid.
  • Substituents: The ethoxyethyl group and pyridinylamino moiety suggest divergent electronic and steric profiles compared to the target compound. This derivative’s synthesis emphasizes the role of solubility-enhancing groups (e.g., carboxylic acid) in optimizing pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Relevance
Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate Pyrazole-piperidine 4-Fluorophenyl, propoxy, ethyl ester Undisclosed (structural analog studies)
EMB-FUBINACA Indazole 4-Fluorophenylmethyl, methylbutanoate Cannabinoid receptor agonist
5F-MDMB-PICA Indazole 5-Fluoropentyl, dimethylbutanoate Synthetic cannabinoid
Pyrazolo-pyrimidine-piperidine derivative (EP 1 948 661 B1) Pyrazolo-pyrimidine Ethoxyethyl, pyridinylamino, carboxylic acid Kinase inhibition (patented)

Key Research Findings

  • Structural Flexibility : The pyrazole-piperidine scaffold allows for tunable electronic properties via substituent variation (e.g., propoxy vs. ethoxyethyl), impacting solubility and target engagement .
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and its analogs is a common pharmacophore for enhancing metabolic stability and binding affinity, as seen in EMB-FUBINACA and 5F-MDMB-PICA .
  • Ester vs. Carboxylic Acid: The ethyl ester in the target compound may serve as a prodrug motif, whereas the carboxylic acid in the pyrazolo-pyrimidine derivative improves aqueous solubility for intravenous administration .

Biological Activity

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula

  • C : 17
  • H : 20
  • F : 1
  • N : 2
  • O : 3

Structure

The compound features a pyrazole core substituted with a fluorophenyl group, an ethyl ester, and a piperidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds often exhibit inhibitory activity against various enzymes. For instance, compounds with similar structures have shown moderate inhibitory effects on neuraminidase (NA), a target for antiviral therapy. The presence of electron-withdrawing groups like fluorine enhances the inhibitory potential by stabilizing the transition state during enzyme catalysis .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of pyrazole derivatives:

  • Antiviral Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antiviral activity against influenza virus by inhibiting NA. The most active compounds showed inhibition percentages exceeding 50% .
  • Antiparasitic Activity : Pyrazole derivatives have also been investigated for their antiparasitic properties. Compounds with structural similarities exhibited potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound's potential as an ERK5 kinase inhibitor has been explored, revealing promising results in reducing kinase activity, which is crucial in various signaling pathways associated with cancer progression .

Study on Antiviral Activity

A recent investigation into the biological evaluation of pyrazole derivatives highlighted that those containing a fluorophenyl group displayed enhanced NA inhibition compared to their non-fluorinated counterparts. For example, a derivative with a 4-fluorophenyl substitution achieved an inhibition rate of 56.45% at 10 µM concentration .

Study on Antiparasitic Activity

In vitro studies reported that certain pyrazole compounds demonstrated lethal activity against Entamoeba histolytica, with IC50 values lower than traditional treatments like metronidazole, indicating their potential as new therapeutic agents .

Table 1: Biological Activity Summary of Pyrazole Derivatives

Compound NameTargetActivityIC50 (µM)Reference
Compound 6iNAInhibition10
Compound 12cNAInhibition56.45
Compound 5fE. histolyticaLethal Activity1.47

Table 2: Pharmacokinetic Parameters

Compound NameClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)Bioavailability (%)
Compound 34b140.68042

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